molecular formula C10H18Cl2N4 B1421789 4,5-Dimethyl-6-(1-piperazinyl)pyrimidine dihydrochloride CAS No. 1269225-54-8

4,5-Dimethyl-6-(1-piperazinyl)pyrimidine dihydrochloride

Cat. No.: B1421789
CAS No.: 1269225-54-8
M. Wt: 265.18 g/mol
InChI Key: OWWCYSLEWIJRBQ-UHFFFAOYSA-N
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Description

4,5-Dimethyl-6-(1-piperazinyl)pyrimidine dihydrochloride is a chemical compound with the molecular formula C10H16N4.2ClH. It is a pyrimidine derivative that features a piperazine ring, making it a versatile compound in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-6-(1-piperazinyl)pyrimidine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This process includes the following steps:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

4,5-Dimethyl-6-(1-piperazinyl)pyrimidine dihydrochloride is used extensively in scientific research due to its versatile chemical structure. Its applications include:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-6-(1-piperazinyl)pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

  • 4-Ethyl-6-(1-piperazinyl)pyrimidine dihydrochloride
  • 4,5-Dimethyl-6-(1-piperazinyl)pyrimidine

Comparison: 4,5-Dimethyl-6-(1-piperazinyl)pyrimidine dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the piperazine moiety. This structure imparts distinct chemical and biological properties compared to similar compounds, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4,5-dimethyl-6-piperazin-1-ylpyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH/c1-8-9(2)12-7-13-10(8)14-5-3-11-4-6-14;;/h7,11H,3-6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWCYSLEWIJRBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCNCC2)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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